molecular formula C12F9N3 B14240507 4-Azido-2,2',3,3',4',5,5',6,6'-nonafluoro-1,1'-biphenyl CAS No. 189264-17-3

4-Azido-2,2',3,3',4',5,5',6,6'-nonafluoro-1,1'-biphenyl

Cat. No.: B14240507
CAS No.: 189264-17-3
M. Wt: 357.13 g/mol
InChI Key: DOACUMAHVYDFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is a highly fluorinated organic compound with an azido functional group. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl typically involves the introduction of the azido group into a highly fluorinated biphenyl precursor. One common method is the nucleophilic substitution reaction where a fluorinated biphenyl compound reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive azido group. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Typically involves copper(I) catalysts (CuAAC) and alkynes under mild conditions.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF at elevated temperatures.

Major Products

Mechanism of Action

The azido group in 4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is highly reactive and can form covalent bonds with various substrates. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings, a process facilitated by copper(I) catalysts. This reactivity is harnessed in bioconjugation and material science applications to create stable, functionalized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is unique due to its high degree of fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications requiring robust materials and precise chemical modifications .

Properties

CAS No.

189264-17-3

Molecular Formula

C12F9N3

Molecular Weight

357.13 g/mol

IUPAC Name

1-azido-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene

InChI

InChI=1S/C12F9N3/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(23-24-22)11(21)6(2)16

InChI Key

DOACUMAHVYDFHG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.